D-glutamic acid

Descripción general

Descripción

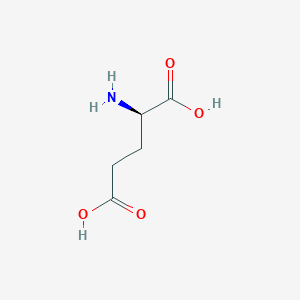

Ácido D-glutámico: es una forma ópticamente activa del ácido glutámico, un aminoácido que juega un papel crucial en varios procesos biológicos. Es un aminoácido no esencial, lo que significa que puede ser sintetizado por el cuerpo humano. El ácido D-glutámico es menos común en la naturaleza en comparación con su isómero L, pero se encuentra en ciertas paredes celulares y cápsulas bacterianas . Su fórmula molecular es C5H9NO4, y es conocido por su papel en la síntesis de proteínas y neurotransmisores .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El ácido D-glutámico puede sintetizarse mediante varios métodos, que incluyen:

Fermentación microbiana: Este método implica el uso de bacterias como Corynebacterium glutamicum, que pueden producir ácido glutámico mediante fermentación.

Síntesis química: El ácido D-glutámico puede prepararse a partir del ácido L-glutámico mediante esterificación, racemización e hidrólisis.

Métodos de producción industrial: La producción industrial del ácido D-glutámico se basa principalmente en la fermentación microbiana debido a su rentabilidad y eficiencia. El proceso de fermentación implica el uso de cepas de bacterias modificadas genéticamente para mejorar el rendimiento y la estabilidad del ácido glutámico producido .

Análisis De Reacciones Químicas

Oxidative Metabolism in Bacteria

Aerobacter species exhibit rapid oxidative metabolism of D-glutamic acid under aerobic conditions. Key findings include:

Table 1: Aerobacter Strain A Oxidation Rates of Glutamate Isomers

| Substrate | Oxidation Rate (μmol O₂/hr/mg cells) |

|---|---|

| This compound | 18.7 |

| L-Glutamic acid | 1.8 |

| DL-Glutamic acid | 10.2 |

The primary reaction pathway involves this compound oxidase, distinct from other D-amino acid oxidases:

textThis compound + O₂ → α-Ketoglutarate + NH₃ + H₂O₂

This reaction requires molecular oxygen and produces α-ketoglutarate as confirmed by arsenite inhibition experiments . The enzyme shows substrate specificity, with minimal activity toward D-methionine or other D-amino acids .

Cyclization in Mammalian Systems

Recent studies identified a mitochondrial enzyme (9030617O03Rik) responsible for D-glutamate cyclization in mouse hearts:

Reaction Mechanism:

textThis compound → 5-Oxo-D-proline + H₂O

Key Evidence:

-

9030617O03Rik knockout mice showed 9× higher cardiac D-glutamate levels

-

Purified enzyme converted 98% of D-glutamate to 5-oxo-D-proline in vitro

Table 2: Enzymatic Activity of 9030617O03Rik

| Parameter | Value |

|---|---|

| Optimal pH | 7.4 |

| Km (D-glutamate) | 2.8 mM |

| Vmax | 4.1 μmol/min/mg |

This cyclase activity represents the first identified mammalian metabolic pathway for D-glutamate .

Redox Interactions

This compound modulates cellular redox states through:

-

Glutathione Inhibition: Competes with L-glutamate for γ-glutamylcysteine synthetase (Ki = 0.8 mM)

-

Peroxide Production: Generates H₂O₂ via oxidase reactions (1:1 stoichiometry with O₂ consumption)

Comparative Reactivity:

| Reaction System | Rate Constant (M⁻¹s⁻¹) |

|---|---|

| Bacterial Oxidation | 2.1×10³ |

| Non-enzymatic Hydrolysis | 4.7×10⁻⁵ |

These differential reactivities explain D-glutamate's persistence in mammalian tissues despite bacterial clearance mechanisms .

Current research gaps include detailed structural characterization of this compound oxidase and the physiological role of 5-oxo-D-proline in cardiac metabolism. The compound's stereospecific reactions continue to provide insights into bacterial resistance mechanisms and potential therapeutic targets.

Aplicaciones Científicas De Investigación

Microbial Metabolism

Role in Bacterial Growth

D-glutamic acid is recognized as a vital component in the peptidoglycan layer of bacterial cell walls, essential for both gram-positive and gram-negative bacteria. Studies have shown that certain strains of bacteria, such as Raoultella ornithinolytica, exhibit enhanced growth when this compound is utilized as a sole carbon source. This phenomenon is linked to the upregulation of genes involved in D-amino acid metabolism, including D-amino acid dehydrogenase and D-glutamate oxidase .

Case Study: Aerobacter Strain A

Research involving Aerobacter strain A demonstrated that this microorganism metabolizes this compound more efficiently than its L-form counterpart. The study identified a specific D-glutamic oxidase in cell-free extracts, which highlights the unique metabolic pathways associated with this compound .

Biochemical Functions

Enzymatic Activity

This compound plays a crucial role in various enzymatic reactions. For instance, the enzyme 9030617O03Rik has been identified as a D-glutamate cyclase that converts D-glutamate into 5-oxo-D-proline. This discovery marks a significant advancement in understanding mammalian D-glutamate metabolism and its implications for heart health, particularly under conditions of heart failure .

Table 1: Enzymatic Functions of this compound

| Enzyme | Function | Source Organism |

|---|---|---|

| D-Glutamate Cyclase | Converts D-glutamate to 5-oxo-D-proline | Mammalian tissues |

| D-Glutamate Oxidase | Oxidizes D-glutamate | Aerobacter strain A |

| D-Amino Acid Dehydrogenase | Catalyzes the dehydrogenation of D-amino acids | Raoultella ornithinolytica |

Neurotransmission

Role in the Central Nervous System

This compound is recognized as an excitatory neurotransmitter in the central nervous system. Its presence is crucial for synaptic transmission and neuronal communication. Research indicates that alterations in the levels of this compound can influence various neurological conditions, making it a potential target for therapeutic interventions .

Agricultural Applications

Impact on Animal Growth

Studies have investigated the effects of dietary supplementation with this compound on poultry growth. One study found that while L-glutamic acid promoted growth in chicks, supplementation with this compound led to significant growth depression at higher concentrations. This finding suggests that while L-forms may be beneficial, D-forms could have adverse effects on animal health .

Pharmaceutical Potential

Drug Development Insights

This compound's role as a neurotransmitter opens avenues for its exploration in drug development for treating neurological disorders. Its interactions with various receptors and pathways highlight its potential as a therapeutic agent .

Mecanismo De Acción

El ácido D-glutámico ejerce sus efectos a través de varios mecanismos:

Síntesis de neurotransmisores: Sirve como precursor para la síntesis del GABA, un neurotransmisor inhibitorio en el sistema nervioso central.

Activación de receptores: El ácido D-glutámico activa los receptores ionotrópicos y metabotrópicos del glutamato, incluidos los receptores NMDA, AMPA y kainato.

Síntesis de la pared celular bacteriana: Se incorpora a la estructura del peptidoglicano de las paredes celulares bacterianas, proporcionando integridad estructural.

Comparación Con Compuestos Similares

Compuestos similares:

Ácido L-glutámico: El isómero L del ácido glutámico, más común en la naturaleza e involucrado en la síntesis de proteínas y la neurotransmisión.

Ácido D-aspártico: Otro D-aminoácido con propiedades similares pero roles biológicos diferentes.

Ácido L-aspártico: El isómero L del ácido aspártico, involucrado en el ciclo de la urea y la neurotransmisión.

Singularidad del ácido D-glutámico: El ácido D-glutámico es único debido a su papel específico en la síntesis de la pared celular bacteriana y su capacidad para activar ciertos receptores del glutamato. Su presencia en estructuras bacterianas y su participación en la síntesis de neurotransmisores lo distinguen de otros compuestos similares .

Actividad Biológica

D-glutamic acid (D-Glu) is a non-proteinogenic amino acid that has gained attention for its various biological activities, particularly in microbial metabolism and potential implications in human health. This article reviews the biological activity of this compound, highlighting its metabolic roles, effects on growth in various organisms, and its significance in pathogenesis and disease states.

Overview of this compound

This compound is one of the two enantiomers of glutamic acid, the other being L-glutamic acid. While L-glutamate is well-known for its role as a neurotransmitter in mammals, D-glutamate has been less studied but is recognized for its unique biological functions.

Metabolic Role in Microorganisms

Enhanced Growth in Bacteria

Research has shown that certain bacteria can utilize D-glutamate as a sole carbon source. For instance, an environmental strain designated A25 exhibited superior growth rates and cell yields when cultured with D-glutamate compared to L-glutamate. This was confirmed through gene expression analysis, which indicated enhanced expression of enzymes involved in D-amino acid metabolism, such as D-amino acid dehydrogenase (DAD) .

Table 1: Comparison of Growth Rates on D-Glutamate vs. L-Glutamate

| Strain | Growth Rate on D-Glu | Growth Rate on L-Glu |

|---|---|---|

| Raoultella ornithinolytica | Higher | Lower |

| Pseudomonas aeruginosa | Moderate | Higher |

Biological Effects in Animal Models

Impact on Chick Growth

In studies involving chicks, supplementation with this compound at levels of 3.75% and 5% resulted in significant growth depressions of 18% and 38%, respectively, over two weeks. In contrast, L-glutamic acid supplementation led to increased growth rates. The adverse effects of D-Glu were attributed to metabolic disturbances, including increased plasma free ammonia levels .

Role in Pathogenesis

Virulence Factor in Bacillus anthracis

The poly-γ-D-glutamic acid capsule produced by Bacillus anthracis is a major virulence factor that enhances the pathogenicity of this bacterium. Studies have shown that when combined with lethal toxin (LT), it significantly increases mortality rates in infected hosts compared to LT alone . This underscores the importance of this compound derivatives in bacterial virulence.

Implications for Human Health

Association with Neurological Disorders

Recent findings have linked elevated levels of D-glutamate to neurological conditions such as Alzheimer's disease. Studies indicated that stressed gut microbiota from Alzheimer's patients showed increased production of D-glutamate, suggesting a potential role in disease progression .

Table 2: Summary of Findings Related to D-Glutamate and Health Conditions

| Condition | Observed Effect |

|---|---|

| Alzheimer's Disease | Elevated levels of D-glutamate |

| Heart Failure | Accumulation of D-glutamate |

Propiedades

IUPAC Name |

(2R)-2-aminopentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUTDBJXJRKMK-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)O)[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25104-13-6 | |

| Record name | Poly(D-glutamic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25104-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1048675 | |

| Record name | D-Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Shinny solid; [Merck Index] White crystalline powder; [Alfa Aesar MSDS], Solid | |

| Record name | D-Glutamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13696 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

8.88 mg/mL at 25 °C | |

| Record name | D-Glutamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02517 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

6893-26-1 | |

| Record name | (-)-Glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6893-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutamic acid D-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006893261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Glutamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02517 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glutamic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-glutamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | D-GLUTAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q479989WEA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

201 °C | |

| Record name | D-Glutamic Acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02517 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.